molecular formula C11H14BrFN2 B13608168 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine CAS No. 916792-20-6

1-[(2-Bromo-6-fluorophenyl)methyl]piperazine

Cat. No.: B13608168
CAS No.: 916792-20-6
M. Wt: 273.14 g/mol
InChI Key: ANUJGRCGZLUNEH-UHFFFAOYSA-N
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Description

1-[(2-Bromo-6-fluorophenyl)methyl]piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a piperazine moiety. Piperazine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

The synthesis of 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine typically involves the reaction of 2-bromo-6-fluorobenzyl chloride with piperazine. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[(2-Bromo-6-fluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the removal of the bromine atom, resulting in the formation of 2-fluorobenzylpiperazine.

Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(2-Bromo-6-fluorophenyl)methyl]piperazine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those targeting the central nervous system.

    Biological Studies: The compound is used in studies to understand the interaction of piperazine derivatives with biological targets such as receptors and enzymes.

    Chemical Biology: It serves as a probe in chemical biology to study the effects of halogenated piperazine derivatives on cellular processes.

    Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-6-fluorophenyl)methyl]piperazine involves its interaction with specific molecular targets in the body. The presence of the bromine and fluorine atoms enhances its binding affinity to certain receptors, leading to modulation of their activity. The compound may act as an agonist or antagonist depending on the target receptor and the specific biological context.

Comparison with Similar Compounds

1-[(2-Bromo-6-fluorophenyl)methyl]piperazine can be compared with other similar compounds such as:

    1-[(2-Chloro-6-fluorophenyl)methyl]piperazine: This compound has a chlorine atom instead of bromine, which affects its reactivity and biological activity.

    1-[(2-Bromo-4-fluorophenyl)methyl]piperazine: The position of the fluorine atom on the phenyl ring is different, leading to variations in its chemical properties and interactions with biological targets.

    1-[(2-Bromo-6-chlorophenyl)methyl]piperazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1-[(2-Bromo-6-fluorophenyl)methyl]piperazine is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. With the molecular formula C11H13BrF2N2 and a molecular weight of approximately 273.14 g/mol, this compound features a piperazine ring substituted with a 2-bromo-6-fluorobenzyl group. This structural configuration is significant as it influences the compound's interaction with various biological targets, particularly serotonin receptors, which are crucial in mood regulation and psychiatric disorders.

Pharmacological Properties

Research indicates that this compound exhibits notable pharmacological properties, particularly as an antagonist for serotonin receptors. These receptors play a pivotal role in mood regulation, making this compound a candidate for therapeutic applications in treating mood disorders and other neurological conditions. The presence of halogen substituents (bromo and fluoro) enhances its binding affinity and specificity, which is critical for developing effective therapeutic agents.

Antimicrobial and Anticancer Properties

In addition to its serotonergic activity, compounds structurally similar to this compound have demonstrated antimicrobial and anticancer properties. For instance, studies have shown that piperazine derivatives can exhibit significant activity against various bacterial strains and cancer cell lines . The compound's potential as an antimicrobial agent suggests it may be effective against both Gram-positive and Gram-negative bacteria.

Structure-Activity Relationship (SAR)

The unique arrangement of substituents in this compound significantly influences its biological activity. Variations in the halogen substituents can lead to differences in reactivity and bioactivity. For example, compounds with different halogen placements or types (e.g., chlorine instead of bromine) have been shown to exhibit varying degrees of biological activity.

Study on Antimicrobial Activity

A study evaluating the antimicrobial efficacy of various piperazine derivatives, including this compound, found that these compounds exhibited marked activity against standard pathogenic bacterial strains. The results indicated that certain derivatives had potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .

CompoundActivity Against Staphylococcus aureusActivity Against Escherichia coli
This compoundModerateModerate
1-[(2-Chloro-6-fluorophenyl)methyl]piperazineHighLow
1-[(2-Bromo-4-fluorophenyl)methyl]piperazineLowHigh

Study on Anticancer Activity

In vitro studies have also assessed the anticancer potential of this compound against various cancer cell lines. The compound was tested using the MTT assay to evaluate its cytotoxic effects on HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. The findings revealed that the compound exhibited moderate anti-proliferative activity, suggesting its potential as a lead compound for further development in cancer therapy .

Properties

CAS No.

916792-20-6

Molecular Formula

C11H14BrFN2

Molecular Weight

273.14 g/mol

IUPAC Name

1-[(2-bromo-6-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C11H14BrFN2/c12-10-2-1-3-11(13)9(10)8-15-6-4-14-5-7-15/h1-3,14H,4-8H2

InChI Key

ANUJGRCGZLUNEH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC2=C(C=CC=C2Br)F

Origin of Product

United States

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